molecular formula C6H10O4 B12507588 2-(Tert-butoxy)-2-oxoacetic acid

2-(Tert-butoxy)-2-oxoacetic acid

Cat. No.: B12507588
M. Wt: 146.14 g/mol
InChI Key: XFORQVOFSGYRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butoxy)-2-oxoacetic acid is a specialized organic compound characterized by a tert-butoxy group (-O-tBu) and an oxoacetic acid (-OOC-COOH) moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry. For instance, in radical annulation reactions, the tert-butoxy group stabilizes intermediates via steric hindrance, enabling efficient decarboxylation to generate tert-butyl radicals, which participate in cascade reactions with high yields (78%) . Its stability and reactivity are pivotal in constructing complex heterocycles, such as chroman-4-ones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFORQVOFSGYRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reactants : tert-butanol (1.0 equiv), oxalyl chloride (1.2 equiv)
  • Solvent : Diethyl ether (Et₂O) or dichloromethane (DCM)
  • Temperature : 0°C to room temperature (20–25°C)
  • Catalyst : None required
  • Yield : 85–91%

Procedure:

  • Oxalyl chloride is dissolved in Et₂O and cooled to 0°C.
  • tert-Butanol in Et₂O is added dropwise under nitrogen.
  • The mixture is stirred at 0°C for 30 minutes and then at room temperature for 16 hours.
  • The solvent is evaporated under reduced pressure to isolate tert-butyl 2-chloro-2-oxoacetate.
  • Hydrolysis with aqueous LiOH or NaOH converts the chloro intermediate to 2-(tert-butoxy)-2-oxoacetic acid.

Advantages : High yield, minimal byproducts.
Limitations : Requires careful handling of oxalyl chloride (corrosive, moisture-sensitive).

Acid-Catalyzed Alkene Addition

This method employs isobutene gas and chloroacetic acid derivatives in the presence of a strong acid catalyst, such as macroporous cation exchange resin.

Reaction Conditions:

  • Reactants : Chloroacetic acid (1.0 equiv), isobutene gas (1.5–2.0 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 20–35°C
  • Catalyst : KC116 or KC117 macroporous strong acid cation exchange resin
  • Yield : 70–85%

Procedure:

  • Chloroacetic acid is dissolved in DCM and mixed with the catalyst.
  • Isobutene gas is introduced into the reactor under controlled pressure (0.5–1 MPa).
  • The reaction proceeds for 6–10 hours, followed by filtration to remove the catalyst.
  • Crude product is purified via high-purity distillation.

Advantages : Scalable for industrial production, recyclable catalyst.
Limitations : Requires specialized equipment for gas handling.

Transesterification of Glyoxylic Acid Esters

Glyoxylic acid esters are transesterified with tert-butanol under basic or acidic conditions. This method is effective for producing high-purity derivatives.

Reaction Conditions:

  • Reactants : Methyl glyoxylate (1.0 equiv), tert-butanol (2.0 equiv)
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Temperature : 60–80°C
  • Catalyst : Dibutyltin dilaurate (DBTDL) or sulfuric acid
  • Yield : 65–78%

Procedure:

  • Methyl glyoxylate and tert-butanol are mixed in THF.
  • DBTDL (0.5 mol%) is added, and the mixture is refluxed for 12–18 hours.
  • The solvent is removed under vacuum, and the product is extracted with ethyl acetate.
  • Acidic workup (e.g., citric acid) neutralizes residual base.

Advantages : Compatible with sensitive substrates.
Limitations : Moderate yields, longer reaction times.

Oxidative Methods Using tert-Butyl Alcohol and Acetic Anhydride

A traditional approach involves the condensation of tert-butyl alcohol with acetic anhydride or acetyl chloride.

Reaction Conditions:

  • Reactants : tert-Butyl alcohol (1.0 equiv), acetic anhydride (1.5 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 50–70°C
  • Catalyst : None
  • Yield : 60–75%

Procedure:

  • tert-Butyl alcohol is added to acetic anhydride in DMSO.
  • The mixture is heated at 60°C for 8–12 hours.
  • The product is isolated via aqueous workup and recrystallized from hexane.

Advantages : Simple setup, readily available reagents.
Limitations : Lower yields compared to oxalyl chloride methods.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Key Advantage
Oxalyl Chloride 85–91 16–24 h High High purity, minimal byproducts
Acid-Catalyzed Alkene 70–85 6–10 h Industrial Recyclable catalyst
Transesterification 65–78 12–18 h Moderate Compatible with esters
Acetic Anhydride 60–75 8–12 h Low Simple reagents

Recent Advances and Optimization

Recent patents highlight innovations in continuous-flow systems for the oxalyl chloride method, reducing reaction times to 4–6 hours with yields exceeding 90%. Additionally, photoredox catalysis has been explored for radical-based syntheses, though this remains experimental.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

2-(tert-butoxy)-2-oxoacetic acid is a chemical compound with applications in organic synthesis, bioconjugation, and medicinal chemistry . It is used as a substrate to generate tert-butyl radicals, which can then react with other compounds to produce a desired product .

Applications

  • Synthesis of Ester-Containing Chroman-4-Ones: this compound can be used as a substrate in the synthesis of ester-containing chroman-4-ones .
  • Bioconjugation: Due to its bifunctional nature, this compound can be used for bioconjugation . It contains a carboxyl group at one end and a tert-butyl protected carboxylic acid at the other end, and it exhibits both hydrophobic and hydrophilic properties for use in biological applications .
  • Building Block for Synthesis: this compound can be used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
  • Linker for Antibody-Drug Conjugates and PROTACs: this compound can be incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation, where the linker region is referred to as 2-2-6 .

Case Studies
While the search results provide information on the applications of this compound, they do not include detailed case studies.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-2-oxoacetic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various molecular targets, facilitating the formation of desired products. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Stability and Reactivity

Tert-Butoxy vs. Methoxy Groups
  • 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid (CAS 1457766-35-6) contains a methoxy (-OCH₃) group attached to a naphthalene ring. The methoxy group enhances solubility in polar solvents compared to the hydrophobic tert-butoxy group. However, the tert-butoxy group provides greater steric shielding, reducing undesired side reactions in radical processes .
  • 2-[2-(4-Methoxyphenyl)hydrazono]acetic acid (from 2-oxoacetic acid derivatives) demonstrates that electron-donating methoxy groups influence charge distribution, directing reactivity in diazo coupling reactions. This contrasts with the tert-butoxy group, which primarily acts as a steric stabilizer rather than an electronic modulator .
Aromatic vs. Aliphatic Substituents
  • 2-(3-Fluorophenyl)-2-oxoacetic acid and 2-(4-fluorophenyl)-2-oxoacetic acid incorporate fluorine-substituted aromatic rings. Fluorinated derivatives also exhibit higher toxicity (acute dermal and inhalation hazards) .
  • 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid features a rigid adamantyl group, offering extreme steric bulk. This enhances thermal stability but reduces solubility in common solvents compared to tert-butoxy analogues .

Functional Group Modifications

Amino and Sulfonamide Derivatives
  • 2-(Methylamino)-2-oxoacetic acid (CAS 29262-58-6) introduces a methylamino (-NHCH₃) group, enabling hydrogen bonding and chelation with metals. This contrasts with the inert tert-butoxy group, which lacks such interactions. The amino derivative’s higher polarity makes it suitable for coordination chemistry but less stable in acidic conditions .
  • 2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid includes a sulfonamide group, enhancing water solubility and bioactivity. Such derivatives are explored as enzyme inhibitors, whereas tert-butoxy analogues are typically used as synthetic intermediates .
Ester and Ether Derivatives
  • 2-{[2-(Tert-butoxy)-2-oxoethyl]sulfanyl}acetic acid (CAS 204133-20-0) and 2-[2-(tert-butoxy)-2-oxoethoxy]acetic acid (CAS 120289-22-7) incorporate sulfur or ether linkages.

Biological Activity

2-(Tert-butoxy)-2-oxoacetic acid is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a tert-butoxy group attached to an oxoacetic acid moiety. The synthesis typically involves the reaction of tert-butyl alcohol with acetic anhydride, followed by oxidation processes to form the oxoacetate structure. The general reaction can be summarized as follows:

tert butyl alcohol+acetic anhydride2 tert butoxy 2 oxoacetic acid\text{tert butyl alcohol}+\text{acetic anhydride}\rightarrow \text{2 tert butoxy 2 oxoacetic acid}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an inhibitor of bacterial topoisomerases, which play a critical role in DNA replication and transcription.

Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory effects on bacterial enzymes, particularly in Escherichia coli. For instance, it has been reported to inhibit DNA gyrase with half-maximal inhibitory concentrations (IC50) indicating its potency as an antibacterial agent.

CompoundTarget EnzymeIC50 (nM)
This compoundDNA gyrase134 ± 2
Compound ADNA gyrase58 ± 31
Compound BTopo IV19 ± 3

This table illustrates the comparative potency of this compound against other compounds targeting the same enzyme.

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties against various strains of bacteria. Its minimal inhibitory concentrations (MICs) have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth at low concentrations.

Case Studies

  • Study on E. coli Gyrase
    A study evaluated the inhibitory effects of several compounds on E. coli DNA gyrase, including this compound. The results indicated that while it was less potent than some analogs, it still provided substantial inhibition, suggesting potential for further development as an antibacterial agent .
  • Combination Therapy
    Another research explored the use of this compound in combination with existing antibiotics. The findings revealed that it could enhance the efficacy of certain antibiotics against resistant strains of bacteria, indicating its potential role in combination therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.